molecular formula C12H19FN4O B11738554 4-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-3-amine

4-(azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11738554
M. Wt: 254.30 g/mol
InChI Key: CUVPMUWFEUTPEP-UHFFFAOYSA-N
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Description

4-(Azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 2-fluoroethyl group at position 1 and an azepane-1-carbonyl moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and tunable electronic properties. This comparison will focus on structural analogs with modifications at positions 1 and 4 of the pyrazole core.

Properties

Molecular Formula

C12H19FN4O

Molecular Weight

254.30 g/mol

IUPAC Name

[3-amino-1-(2-fluoroethyl)pyrazol-4-yl]-(azepan-1-yl)methanone

InChI

InChI=1S/C12H19FN4O/c13-5-8-17-9-10(11(14)15-17)12(18)16-6-3-1-2-4-7-16/h9H,1-8H2,(H2,14,15)

InChI Key

CUVPMUWFEUTPEP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=C2N)CCF

Origin of Product

United States

Biological Activity

4-(Azepane-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-3-amine is a synthetic compound characterized by its unique molecular structure, which includes a pyrazole ring, an azepane moiety, and a fluorinated ethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C12H19FN4OC_{12}H_{19}FN_4O with a molar mass of approximately 254.3 g/mol. The presence of the azepane ring and the fluorine atom in the ethyl group may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₉FN₄O
Molar Mass254.3 g/mol
Density1.32 g/cm³
Boiling Point~461 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring.
  • Introduction of the azepane carbonyl group.
  • Substitution of the fluoroethyl group.

These steps require optimization to achieve high purity and yield, often employing techniques such as nucleophilic substitutions and condensation reactions typical of amines and carbonyl compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. Interaction studies using molecular docking simulations suggest that the compound may bind to specific receptors or enzymes, influencing their activity.

Potential Therapeutic Applications

Research indicates potential applications for this compound in treating:

  • Inflammatory Diseases : The compound's structural features may allow it to modulate inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Inhibition Studies : Compounds with similar structures have been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition suggests potential for managing metabolic disorders .
  • Cell Viability Assays : In vitro assays on cancer cell lines indicate that related pyrazole derivatives can reduce cell viability, highlighting their potential as anticancer agents .
  • Molecular Docking Results : Computational studies reveal that this compound may effectively bind to targets implicated in inflammation and cancer pathways, warranting further investigation into its therapeutic efficacy.

Comparison with Similar Compounds

Structural Modifications at Position 1 (N1-Substituent)

The N1-substituent influences steric bulk, solubility, and biological interactions. Key analogs include:

Compound Name N1-Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence ID
Target Compound 2-Fluoroethyl Not Provided* ~276 (estimated) Hypothesized metabolic stability -
4-(Azepan-1-ylcarbonyl)-1-cyclopentyl analog Cyclopentyl C15H24N4O 276.38 Predicted density: 1.32 g/cm³
1-(2-Fluoroethyl)-4-nitro-1H-pyrazol-3-amine 2-Fluoroethyl C5H7FN4O2 174.13 High density (1.65 g/cm³), acidic (pKa ≈ -1.03)
4-Chloro-1-[(3-fluorophenyl)methyl] derivative 3-Fluorobenzyl C10H9ClFN3 225.65 Intermediate for pharmaceuticals
1-(4-Chloro-2-fluorobenzyl) analog 4-Chloro-2-fluorobenzyl C10H9ClFN3 225.65 Antimicrobial/anticancer research

Notes:

  • The target compound’s estimated molar mass (~276 g/mol) is derived from its cyclopentyl analog (). The 2-fluoroethyl group likely reduces steric hindrance compared to cyclopentyl, enhancing solubility.
  • The nitro-substituted analog () exhibits a significantly lower molar mass (174.13 g/mol) and acidic pKa, suggesting distinct reactivity and bioavailability.

Modifications at Position 4 (C4-Substituent)

The C4-azepane-1-carbonyl group distinguishes the target compound from other pyrazole-3-amine derivatives. Comparisons include:

Compound Name C4-Substituent Key Features Evidence ID
Target Compound Azepane-1-carbonyl Conformational flexibility, potential protease inhibition -
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl) Pyrazolo-pyrimidine Hybrid heterocycle for kinase inhibition
4-(4-Fluorophenyl)-3-(pyridin-4-yl) derivative Fluorophenyl-pyridinyl Antiproliferative activity, X-ray crystallography data
1,5-Disubstituted pyrazole-3-amine Sulfonamide/aryl groups Structural optimization for biological activity

Notes:

  • The azepane-carbonyl group in the target compound may enhance binding to enzymes or receptors through hydrogen bonding (amide carbonyl) and hydrophobic interactions (azepane ring).
  • Pyrazolo-pyrimidine hybrids () and fluorophenyl-pyridinyl derivatives () prioritize aromatic stacking interactions, often relevant in kinase inhibitors.

Key Findings and Implications

Fluorine Substitution: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., benzyl or cyclopentyl groups) .

Azepane vs. Aromatic Substituents : Azepane-1-carbonyl offers a balance of flexibility and polarity, contrasting with rigid aromatic substituents in kinase-targeted compounds .

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